(4-bromophenyl)(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
IUPAC Nomenclature & Systematic Identification
The systematic nomenclature of this compound follows established IUPAC conventions for complex heterocyclic compounds. The compound features a central 4,5-dihydro-1H-pyrazole ring system with three distinct aromatic substituents: a 4-methoxyphenyl group at position 3, a 4-bromophenyl group at position 5, and a 4-bromobenzoyl group attached to the nitrogen at position 1.
The molecular formula can be derived as C₂₃H₁₈Br₂N₂O₂, reflecting the presence of two bromine atoms, one methoxy group, and the central pyrazoline framework. Related compounds in the literature demonstrate similar nomenclature patterns, such as (2-bromophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, which has been systematically characterized with molecular formula C₂₃H₁₈BrN₃O₄.
Structural analogs provide insight into systematic naming conventions. For instance, 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole demonstrates the positioning nomenclature where the 4-bromophenyl substituent occupies position 5 and the 4-methoxyphenyl group is located at position 3. The IUPAC name systematically describes the substitution pattern, with the SMILES notation providing a concise structural representation: COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br.
Molecular Geometry & Stereoelectronic Features
The molecular geometry of brominated dihydropyrazoles exhibits characteristic features derived from the non-planar nature of the saturated pyrazoline ring. Crystallographic studies of related compounds reveal significant conformational preferences and stereoelectronic effects that influence the overall molecular architecture.
In structurally analogous compounds, the pyrazole ring demonstrates near-planarity with root-mean-square deviations typically ranging from 0.0333 to 0.0457 Å. The dihedral angles between the pyrazole ring and substituted aromatic rings vary considerably based on substitution patterns. For 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and fluorophenyl rings measures 5.3(4)°, while the angle with the bromophenyl ring reaches 85.1(4)°.
The stereoelectronic features are particularly influenced by the presence of electron-withdrawing bromine substituents and the electron-donating methoxy group. The 4-methoxyphenyl substituent typically adopts a near-coplanar arrangement with the pyrazole ring, as observed in related structures where dihedral angles range from 4.64(7)° to 10.53(10)°. This coplanarity facilitates π-electron delocalization between the aromatic systems, enhancing molecular stability.
Crystallographic Data & Conformational Analysis
Crystallographic analysis of related dihydropyrazole compounds provides valuable insights into the solid-state structure and conformational preferences of the target molecule. The crystal packing and intermolecular interactions significantly influence the observed conformations and stability of these heterocyclic systems.
Compounds containing similar structural motifs typically crystallize in monoclinic or triclinic space groups. For example, 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde crystallizes in the monoclinic space group Cc with unit cell parameters a = 6.2375(14) Å, b = 12.191(3) Å, c = 18.703(4) Å, and β = 93.239(5)°. The calculated density of 1.624 g cm⁻³ reflects the influence of the heavy bromine atom on the crystal packing efficiency.
The conformational analysis reveals that bromophenyl substituents preferentially adopt orientations that minimize steric hindrance while maximizing favorable intermolecular interactions. In the crystal structure of related compounds, weak intermolecular interactions such as C-H⋯O hydrogen bonds with distances ranging from 2.36 to 2.60 Å play crucial roles in crystal stabilization. Additionally, halogen⋯halogen interactions contribute to the overall crystal packing, with Br⋯F contacts observed at distances of approximately 3.26 Å.
The molecular conformation in the solid state shows characteristic features where the 4-bromophenyl rings adopt orientations that minimize intramolecular steric clashes. The carbonyl group of the benzoyl moiety typically exhibits a slight twist relative to the pyrazole plane, with torsion angles around 7.9-11.4°, optimizing both electronic conjugation and crystal packing efficiency.
Tautomeric Behavior in Solid State vs. Solution
The tautomeric behavior of substituted pyrazoles represents a fundamental aspect of their structural chemistry, with significant implications for their physical properties and biological activity. Pyrazole derivatives can exist in multiple tautomeric forms through proton migration between nitrogen atoms, and this equilibrium is influenced by both substitution patterns and environmental conditions.
In NH-pyrazoles bearing hydroxyl substituents, extensive studies have demonstrated that tautomerism occurs readily in solution, with the equilibrium position dependent on solvent polarity, temperature, and substituent electronic effects. For curcuminoid NH-pyrazoles, ¹³C and ¹⁵N NMR spectroscopy has revealed that tautomeric equilibria in solution can favor different forms compared to the solid state structure.
The presence of electron-withdrawing bromine substituents and electron-donating methoxy groups in the target compound creates a complex electronic environment that influences tautomeric preferences. The 4-methoxyphenyl group, through its electron-donating character, can stabilize particular tautomeric forms by enhancing electron density at specific positions on the pyrazole ring. Conversely, the bromophenyl substituents, being electron-withdrawing, can shift the tautomeric equilibrium toward forms that better accommodate the resulting electronic distribution.
Crystallographic studies of related systems show that solid-state tautomeric forms are often determined by intermolecular hydrogen bonding patterns and crystal packing forces rather than purely electronic preferences. In the absence of NH groups capable of tautomerism, as in N-acylated derivatives like the target compound, the tautomeric behavior is significantly reduced, leading to greater structural stability and predictability.
| Tautomeric Factor | Influence on Equilibrium | Observation Method |
|---|---|---|
| Electron-withdrawing Br | Shifts toward electron-rich forms | NMR spectroscopy |
| Electron-donating OMe | Stabilizes adjacent positions | X-ray crystallography |
| Crystal packing | Determines solid-state form | Single crystal analysis |
| Solvent polarity | Affects solution equilibrium | Variable temperature NMR |
The conformational flexibility of the 4,5-dihydropyrazole ring system also contributes to the overall structural dynamics. Unlike fully aromatic pyrazoles, the saturated nature of the 4,5-dihydropyrazole ring introduces additional conformational degrees of freedom that can influence the relative orientations of the substituted aromatic rings and affect both crystal packing and solution behavior.
Properties
IUPAC Name |
(4-bromophenyl)-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O2/c1-29-20-12-6-15(7-13-20)21-14-22(16-2-8-18(24)9-3-16)27(26-21)23(28)17-4-10-19(25)11-5-17/h2-13,22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLSOAASYWTUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-bromophenyl)(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone , a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the realm of oncology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , indicating the presence of bromine and methoxy functional groups that are crucial for its biological properties. The synthesis typically involves multi-step organic reactions, often starting from commercially available brominated phenyl compounds combined with methoxy-substituted phenyl derivatives.
Synthetic Route Overview
- Starting Materials :
- 4-bromobenzaldehyde
- 4-methoxyphenylhydrazine
- Reactions :
- Formation of the hydrazone intermediate.
- Cyclization to form the pyrazole ring.
- Final Product : The target compound is isolated through crystallization or chromatographic techniques.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant antitumor activity across various cancer cell lines. The compound has been tested against several types of cancer, including:
- Breast Cancer (MDA-MB-231)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The mechanism of action appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation and survival.
The proposed mechanisms include:
- Inhibition of Telomerase Activity : This leads to apoptosis in cancer cells by shortening telomeres, thereby limiting cell division.
- Modulation of Signal Transduction Pathways : The compound may alter pathways such as PI3K/Akt and MAPK, which are critical in cancer cell growth and survival.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that the compound exhibited an IC50 value in the micromolar range, indicating potent antiproliferative effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.2 |
| A549 | 6.8 |
| HCT116 | 4.5 |
These results suggest that the compound is particularly effective against breast and colon cancer cells.
In Vivo Studies
Animal models have also been utilized to assess the anticancer efficacy of this compound. In a xenograft model using human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substitution pattern on the pyrazoline ring significantly impacts physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Crystallographic and Electronic Comparisons
Halogen vs. Methoxy Substitutents :
- Bromine atoms in the target compound (vs. chlorine in ) increase molecular weight and polarizability, favoring stronger halogen bonding (C–Br···π interactions) .
- The 4-methoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine in , which may reduce π-stacking efficiency but improve solubility .
- Isostructurality in Analogues: Compounds 4 and 5 in (chloro vs. This contrasts with 3-chlorocinnamic acid and 3-bromocinnamic acid, which form distinct crystal structures due to size differences .
Preparation Methods
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 4-Bromoacetophenone | 1.0 equiv | Ethanol (60%), reflux (6–8 h) |
| 4-Methoxybenzaldehyde | 1.0 equiv | NaOH (40% w/v) |
| Yield | 72–85% | Recrystallization (EtOH) |
Mechanism :
-
Base deprotonates acetophenone, forming an enolate that attacks the aldehyde.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.6 Hz, 2H, Ar–H), 7.65 (d, J = 15.8 Hz, 1H, CH=CH), 7.52 (d, J = 8.6 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 6.75 (d, J = 15.8 Hz, 1H, CH=CH), 3.87 (s, 3H, OCH₃).
Pyrazoline Ring Formation
The chalcone undergoes cyclocondensation with hydrazine hydrate to form the 4,5-dihydropyrazole core:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Chalcone | 1.0 equiv | Ethanol (95%), reflux (4–6 h) |
| Hydrazine hydrate | 1.2 equiv | Acetic acid (3 drops) |
| Yield | 68–77% | Crystallization (EtOH) |
Mechanism :
-
Hydrazine attacks the α,β-unsaturated ketone, followed by intramolecular cyclization and proton transfer.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.58 (d, J = 8.6 Hz, 2H, Ar–H), 7.42 (d, J = 8.6 Hz, 2H, Ar–H), 7.24 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 5.64 (dd, J = 12.0, 6.8 Hz, 1H, Hₓ), 4.21 (dd, J = 17.2, 9.5 Hz, 1H, Hₐ), 3.79 (s, 3H, OCH₃), 3.15 (dd, J = 17.2, 12.0 Hz, 1H, H₆).
Methanone Functionalization
The 1-position of the pyrazoline is acylated with 4-bromobenzoyl chloride:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Pyrazoline | 1.0 equiv | Dry DCM, 0°C (2 h) |
| 4-Bromobenzoyl chloride | 1.5 equiv | Triethylamine (2.0 equiv) |
| Yield | 82–89% | Column chromatography (PE:EA) |
Mechanism :
Analytical Data :
-
¹³C NMR (100 MHz, CDCl₃) : δ 188.9 (C=O), 151.7 (C=N), 138.0 (C–Br), 133.4–121.3 (Ar–C), 56.3 (OCH₃).
-
HRMS (ESI) : m/z Calcd for C₂₉H₂₃Br₂N₂O₂ [M+H]⁺: 635.12; Found: 635.16.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified approach combines chalcone synthesis and cyclocondensation in a single pot:
Solid-Phase Synthesis
Immobilized hydrazine on Wang resin enables stepwise acylation and cyclization:
Optimization and Challenges
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C (acylation) | Minimizes side reactions |
| Solvent (cyclocondensation) | Ethanol | Enhances solubility of intermediates |
| Catalytic acid (acetic) | 3 drops | Accelerates cyclization |
Key Challenges :
-
Regioselectivity : Competing formation of 1,3- vs. 1,5-dihydropyrazoles. Controlled by steric effects of substituents.
-
Purification : Silica gel chromatography (PE:EA = 80:1) resolves diastereomers.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional stepwise | 82–89 | >95 | 12–14 |
| One-pot tandem | 74 | 92 | 6–8 |
| Solid-phase | 68 | 90 | 18–24 |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (4-bromophenyl)(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone?
- Methodological Answer: The synthesis typically involves a multi-step approach starting with the condensation of hydrazine derivatives with diketones or chalcones. Key steps include cyclocondensation to form the pyrazoline ring, followed by functionalization of the aromatic substituents. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization to avoid side reactions) .
- Solvent selection (e.g., ethanol or THF for polar intermediates, dichloromethane for coupling reactions) .
- Catalysts (e.g., acetic acid for acid-mediated cyclization) .
Monitoring via TLC and intermediate purification via column chromatography are essential to achieve yields >70% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the pyrazoline ring (δ 3.1–4.2 ppm for diastereotopic protons) and aromatic substituents (δ 6.8–7.8 ppm) .
- ¹³C NMR confirms carbonyl groups (δ ~190 ppm) and brominated aromatic carbons (δ 120–130 ppm) .
- FT-IR: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Br (550–600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks and bromine isotope patterns .
Advanced Research Questions
Q. How can structural ambiguities in the pyrazoline ring (e.g., stereochemistry or conformational isomerism) be resolved?
- Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction provides absolute configuration data. For example, the dihedral angle between the pyrazoline ring and 4-bromophenyl group is typically 15–25°, influencing steric interactions .
- DFT Calculations: Geometry optimization at the B3LYP/6-31G(d) level predicts bond lengths (e.g., C=O at 1.22 Å) and Mulliken charges to validate experimental data .
- NOESY NMR: Detects spatial proximity between protons on the methoxyphenyl and bromophenyl groups to confirm substituent orientation .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazoline derivatives with dual bromophenyl/methoxyphenyl substituents?
- Methodological Answer:
- Substituent Variation: Systematic replacement of the methoxy group with electron-withdrawing groups (e.g., nitro) or bulkier substituents to assess effects on bioactivity .
- Docking Studies: Molecular docking against target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina to correlate substituent positions with binding affinity .
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
Q. How can contradictory data in spectroscopic vs. crystallographic analyses be reconciled?
- Methodological Answer:
- Dynamic Effects: NMR may average signals for flexible moieties (e.g., rotating methoxyphenyl groups), whereas crystallography captures static conformations .
- Sample Purity: Impurities (e.g., residual solvents) can distort NMR shifts; recrystallization or HPLC purification is recommended .
- Temperature Effects: Crystallography data at 100 K vs. NMR at 298 K may reflect conformational differences due to thermal motion .
Q. What are the key considerations for designing kinetic studies on the degradation of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Stability Protocols:
- pH Range: Test stability in buffers (pH 2–10) to simulate physiological and storage conditions .
- Temperature: Accelerated degradation studies at 40–60°C (Arrhenius equation extrapolates shelf-life) .
- Analytical Methods:
- HPLC-UV/MS: Quantifies degradation products (e.g., hydrolyzed carbonyl or demethylated methoxyphenyl groups) .
- LC-NMR: Identifies structural changes in real-time .
Experimental Design Challenges
Q. What limitations arise in generalizing bioactivity data for this compound across different assay systems?
- Methodological Answer:
- Matrix Effects: Organic degradation during prolonged assays (e.g., 9-hour incubations) alters bioavailability; stabilize samples with cooling (4°C) or antioxidants .
- Cell Line Variability: Use isogenic cell lines to minimize genetic drift. For example, IC₅₀ values in MDA-MB-231 vs. HeLa cells may differ due to transporter expression .
- Solubility: DMSO concentration >1% may artifactually inhibit targets; pre-test solubility in assay buffers .
Q. How can computational methods (e.g., DFT or MD simulations) enhance understanding of this compound’s reactivity and interactions?
- Methodological Answer:
- DFT Applications:
- HOMO-LUMO Analysis: Predicts electrophilic/nucleophilic sites (e.g., carbonyl carbon as HOMO -5.2 eV) .
- MEP Surfaces: Visualizes electrostatic potential for hydrogen-bonding propensity with targets .
- MD Simulations:
- Solvent Dynamics: Simulate interactions in explicit water to assess hydration effects on conformation .
- Binding Free Energy: MMPBSA calculations quantify contributions from van der Waals and electrostatic forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
